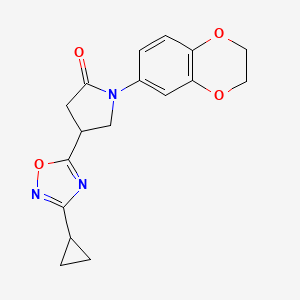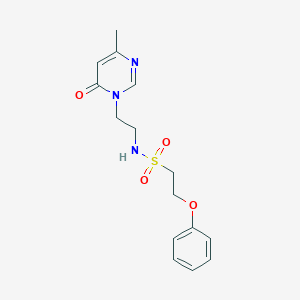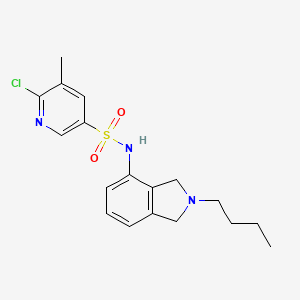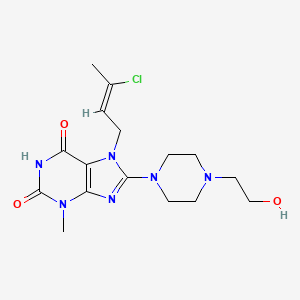
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The primary targets of the compound 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide are currently under investigation . Researchers are exploring if the molecule binds to specific biological targets, potentially leading to the development of new therapeutics.
Mode of Action
It is believed to interact with its targets in a way that influences the activity of certain biochemical pathways .
Biochemical Pathways
The compound is thought to affect certain biochemical pathways, but the specifics of these pathways and their downstream effects are still being researched .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are currently under study. Preliminary research suggests that the compound may have potential therapeutic applications .
実験室実験の利点と制限
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. It has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent (Cozza et al., 2014). However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be investigated (Sarno et al., 2016).
将来の方向性
For the study of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide include the development of this compound derivatives, investigation of the role of CK2 in other diseases, and further elucidation of the mechanism of action of this compound.
合成法
The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide involves several steps, starting with the reaction of 8-chloroquinoline-2-carboxylic acid with 1H-pyrrole-1-carboxaldehyde to form the corresponding Schiff base. This is followed by a Suzuki coupling reaction with 3,4-difluorobenzeneboronic acid to form the final product. The synthesis of this compound has been described in detail in a publication by the developers of the compound (Battistutta et al., 2011).
科学的研究の応用
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide has been extensively studied as a potential anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and leukemia (Cozza et al., 2014; Piazza et al., 2012; Sarno et al., 2016). This compound has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit CK2, which is involved in the phosphorylation of tau protein (Girardi et al., 2018).
特性
IUPAC Name |
3,4-difluoro-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-15-8-6-14(12-16(15)22)20(26)23-17-5-3-4-13-7-9-18(24-19(13)17)25-10-1-2-11-25/h1-12H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKFPHVDLQMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)

![1-(3-Ethylphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2791711.png)

![N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)



![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)
![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2791725.png)

![ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2791729.png)